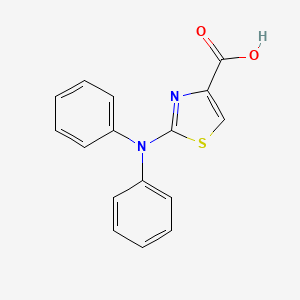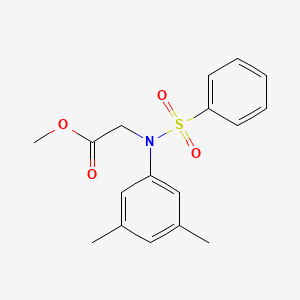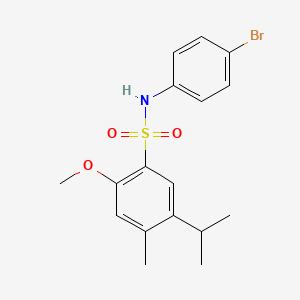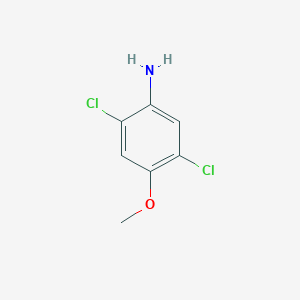![molecular formula C25H22N2O3 B2581727 (Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951929-97-8](/img/structure/B2581727.png)
(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring system, a phenylpropyl group, and a pyridin-3-ylmethylene group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring system suggests that the compound could have interesting electronic properties, as aromatic ring systems often do .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyridin-3-ylmethylene group could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Derivative Formation : Derivatives of similar compounds have been synthesized through various reactions, demonstrating the compound's versatility in forming different chemical structures under varying conditions (Topuzyan et al., 2013).
Synthesis Techniques : Various synthesis techniques have been explored for compounds with structures similar to the subject compound, highlighting the complexity and diversity of chemical synthesis methods (Singh et al., 1999).
Applications in Material Science
- Conductive Polymers : Studies have shown the potential of similar benzoxazine derivatives in the preparation of conductive polymers, demonstrating applications in material science and electronics (Kiskan et al., 2007).
Biochemical Research
Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds related to the subject chemical, indicating potential applications in medicinal chemistry (Desai et al., 2017).
Biological Imaging Applications : Research has been conducted on the use of similar compounds in biological imaging, illustrating their potential in biochemistry and medical diagnostics (Nolan et al., 2006).
Photophysical Properties
- Luminescence and Photoisomerization : Studies have been done on the luminescence and photoisomerization properties of related compounds, which could have implications in photophysical research (Srivastava et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-20-10-11-22-21(25(20)30-23(24)14-19-8-4-12-26-15-19)16-27(17-29-22)13-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-12,14-15H,5,9,13,16-17H2/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPTYFHRPUKHP-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2581647.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)
![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)


![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)


![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)